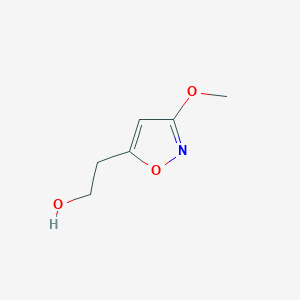

3-Methoxy-5-(2-hydroxyethyl)isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

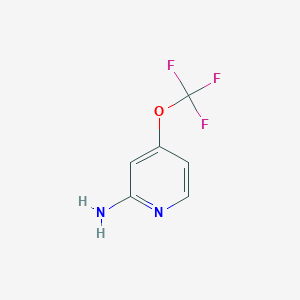

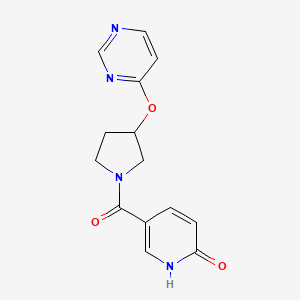

3-Methoxy-5-(2-hydroxyethyl)isoxazole is a chemical compound that belongs to the isoxazole class . Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . They are commonly found in many commercially available drugs and are significant in the field of drug discovery .

Molecular Structure Analysis

The molecular structure of isoxazoles, including 3-Methoxy-5-(2-hydroxyethyl)isoxazole, is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

The structure of the starting ynone oxime determines the final arrangement of the substituents in the isoxazole ring . In the catalysis by AuCl3, both 3- or 5-substituted and 3,5-disubstituted isoxazoles were obtained . The fact that only oximes with the syn arrangement of the triple bond and hydroxy group enter into cyclization is the main feature of this reaction .科学的研究の応用

Drug Discovery

Isoxazole is a significant compound in the field of drug discovery . It’s found in many commercially available drugs and has enormous significance, making it imperative to develop new eco-friendly synthetic strategies .

Synthetic Routes

Isoxazoles are synthesized through various novel techniques. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, alternate metal-free synthetic routes are being developed .

Biological Activities

Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . They have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Anticancer Properties

Isoxazole derivatives have shown potent cytotoxicity against various human cancer cell lines . For example, 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives have shown potent cytotoxicity against all tested cell lines at IC 50 < 12 µM .

Antimicrobial Properties

Isoxazole derivatives have been found to have antimicrobial properties . They have been used in the development of new drugs to combat various microbial infections .

Antidepressant Properties

Isoxazole derivatives have been found to have antidepressant properties . They have been used in the development of new drugs to treat various mental health conditions .

Safety and Hazards

The safety data sheet for 3-Methyl-5-isoxazoleacetic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Both of these transformations are sufficiently universal and are equally popular with synthetic chemists . Since their inception, both methods have been significantly improved and modernized in the course of solving specific practical problems, as well as with the expansion of the possibilities of organic synthesis .

作用機序

Target of Action

These compounds can bind to various biological targets based on their chemical diversity .

Mode of Action

The mode of action of isoxazole derivatives can vary widely depending on their chemical structure and the biological target they interact with. Generally, they can interact with their targets and induce changes that lead to their therapeutic effects .

Biochemical Pathways

Isoxazole derivatives can affect various biochemical pathways. The exact pathways affected would depend on the specific derivative and its biological target .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoxazole derivatives can vary widely depending on their chemical structure. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of isoxazole derivatives can vary widely and depend on their specific biological target and mode of action .

Action Environment

The action, efficacy, and stability of isoxazole derivatives can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other compounds .

特性

IUPAC Name |

2-(3-methoxy-1,2-oxazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-9-6-4-5(2-3-8)10-7-6/h4,8H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKWUDLSNIGENZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(2-hydroxyethyl)isoxazole | |

CAS RN |

95406-75-0 |

Source

|

| Record name | 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

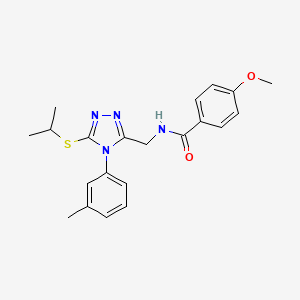

![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)

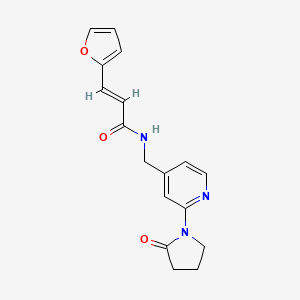

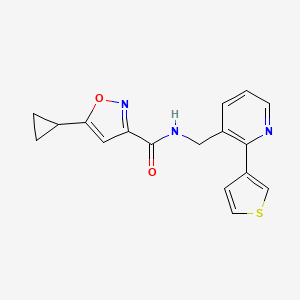

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)

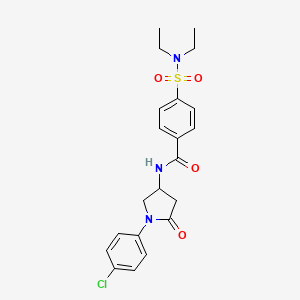

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)

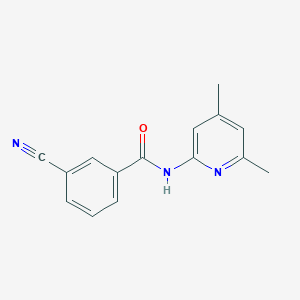

![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)